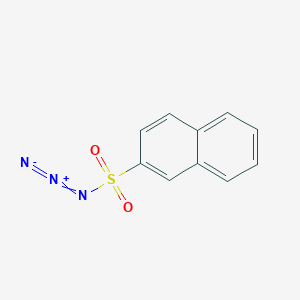

2-Naphthalenesulfonyl azide

Description

Significance and Versatility of Sulfonyl Azides in Chemical Transformations

Sulfonyl azides are a class of organic compounds characterized by the -SO₂N₃ functional group. They are highly valued in organic chemistry for their ability to participate in a wide array of chemical transformations. researchgate.net Their versatility stems from the reactive nature of the azide (B81097) and sulfonyl groups.

One of the most prominent applications of sulfonyl azides is in diazo transfer reactions . researchgate.net In these reactions, the diazo group (=N₂) is transferred from the sulfonyl azide to an active methylene (B1212753) compound, a crucial step in the synthesis of α-diazocarbonyl compounds. researchgate.netscielo.br These diazo compounds are themselves important intermediates in various synthetic pathways, including cyclopropanations and Wolff rearrangements. wikipedia.orgorgsyn.org

Beyond diazo transfer, sulfonyl azides are utilized in:

Azide transfer reactions researchgate.net

Hydroazidation of olefins researchgate.net

Aziridination of olefins researchgate.net

Radical amination researchgate.net

Metal-catalyzed coupling reactions researchgate.net

The synthesis of N-sulfonylamidines, which are important in medicinal chemistry nih.gov

Modification of oligonucleotides through the Staudinger reaction nih.gov

The reactivity and utility of a specific sulfonyl azide are influenced by the nature of the organic substituent attached to the sulfonyl group. This has led to the development of a range of sulfonyl azide reagents with tailored properties.

Historical Context and Evolution of Diazo Transfer Reagents

The use of diazo compounds dates back to the work of Curtius in 1883. scielo.br However, the widespread application of diazo transfer reactions was established much later through the extensive work of Regitz and his collaborators. scielo.br Initially, tosyl azide (p-toluenesulfonyl azide) was the standard reagent for diazo transfer. orgsyn.org

While effective, tosyl azide presents certain challenges, including its potential explosive nature and difficulties in separating the product from the sulfonamide byproduct. orgsyn.org These limitations spurred the development of alternative diazo transfer reagents with improved safety profiles and easier product purification.

Over the years, a variety of sulfonyl azides have been introduced to address these issues. Some notable examples include:

p-Acetamidobenzenesulfonyl azide: A safer alternative to tosyl azide. orgsyn.org

Methanesulfonyl azide (mesyl azide): Another commonly used reagent. wikipedia.org

Imidazole-1-sulfonyl azide: Developed to be less explosive. wikipedia.orgnih.gov

n-Dodecylbenzenesulfonyl azide: Effective for preparing crystalline diazo compounds. orgsyn.org

Nonafluorobutanesulfonyl azide: A shelf-stable reagent. scielo.br

The evolution of these reagents reflects a continuous effort to enhance the safety, efficiency, and scope of diazo transfer reactions in organic synthesis.

Position of 2-Naphthalenesulfonyl Azide as a Key Reagent in Synthetic Methodologies

This compound has carved out a niche as a valuable diazo transfer reagent, particularly for the synthesis of relatively non-polar compounds. orgsyn.org Its utility is demonstrated in various synthetic applications. For instance, it is employed in the synthesis of diethyl diazomalonate from diethyl malonate. prepchem.com

The bulky naphthalene (B1677914) group can influence the selectivity and reactivity of the reagent. For example, 2-naphthalenesulfonyl chloride, a precursor to the azide, is used to achieve monosubstitution in reactions with cyclodextrins due to its steric bulk. beilstein-journals.org This suggests that the steric properties of this compound can be advantageous in specific synthetic contexts.

Furthermore, derivatives of this compound, such as tert-butyl 2-naphthalenesulfonylcarbamate, have been designed for specialized applications like the stepwise synthesis of secondary aliphatic amines. colab.ws The 2-naphthalenesulfonyl group in these contexts serves as a protecting group that can be cleaved under mild conditions. colab.ws

The table below summarizes the properties of this compound.

| Property | Value |

| Chemical Formula | C₁₀H₇N₃O₂S |

| Molar Mass | 233.25 g/mol nih.gov |

| Appearance | White solid rsc.org |

| CAS Number | 13407-52-8 nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

13407-52-8 |

|---|---|

Molecular Formula |

C10H7N3O2S |

Molecular Weight |

233.25 g/mol |

IUPAC Name |

N-diazonaphthalene-2-sulfonamide |

InChI |

InChI=1S/C10H7N3O2S/c11-12-13-16(14,15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |

InChI Key |

MSYOIOMHZVPPIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Naphthalenesulfonyl Azide

Conventional Synthetic Routes

Traditional methods for synthesizing 2-naphthalenesulfonyl azide (B81097) rely on readily available starting materials and established chemical transformations. These routes are characterized by their reliability and have been widely used for the preparation of various sulfonyl azides.

Synthesis from 2-Naphthalenesulfonyl Chloride and Sodium Azide

The most common and direct approach for the synthesis of 2-naphthalenesulfonyl azide is the nucleophilic substitution reaction between 2-naphthalenesulfonyl chloride and an azide salt, typically sodium azide. researchgate.netnih.gov This reaction is a standard method for forming the sulfonyl azide functional group. nih.gov The sulfonyl chloride, being electrophilic and hydrolytically unstable, reacts with the azide anion to displace the chloride and form the desired product. researchgate.net

The general reaction is typically carried out in a suitable solvent that can facilitate the interaction between the ionic sodium azide and the organic sulfonyl chloride. Common solvent systems include acetone-water, ethanol-water, or biphasic systems employing a phase-transfer catalyst. orgsyn.org

Optimization of Reaction Conditions and Stoichiometry

The efficiency and yield of the synthesis from 2-naphthalenesulfonyl chloride and sodium azide are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

For instance, using a mixture of acetone (B3395972) and water can be effective, as it provides a medium to dissolve both the organic sulfonyl chloride and the inorganic sodium azide. orgsyn.org The stoichiometry is also critical; an excess of sodium azide is often used to ensure the complete conversion of the sulfonyl chloride. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) to determine the point of completion. orgsyn.org Phase-transfer catalysis is another strategy to enhance the reaction rate by facilitating the transfer of the azide anion from the aqueous phase to the organic phase where the sulfonyl chloride is dissolved. orgsyn.org

Below is a table illustrating typical variables considered during the optimization of this synthesis.

| Parameter | Variation | Rationale |

| Solvent System | Acetone/Water, Hexane/Water (with PTC), Ethanol/Water | To ensure solubility of both organic and inorganic reactants and facilitate their interaction. |

| Temperature | 0 °C to Room Temperature (25 °C) | To control the reaction rate and minimize potential side reactions or decomposition of the azide product. |

| Stoichiometry (NaN₃:RSO₂Cl) | 1.1:1 to 1.5:1 | A slight to moderate excess of sodium azide is used to drive the reaction to completion. |

| Reaction Time | 1 to 4 hours | Monitored by TLC to ensure the starting material is fully consumed. |

| Catalyst | Phase-Transfer Catalyst (e.g., Aliquat 336) | Used in biphasic systems to improve the transport of the azide anion into the organic phase. orgsyn.org |

Purification Strategies and Isolation Techniques

Once the reaction is complete, a systematic workup and purification procedure is necessary to isolate the this compound in high purity. A typical isolation strategy involves separating the product from unreacted starting materials, the displaced chloride salt, and any solvent.

The reaction mixture is often transferred to a separatory funnel for phase separation. If a biphasic system is used, the organic layer containing the product is separated from the aqueous layer. orgsyn.org The organic layer is then subjected to a series of washes. A wash with an aqueous solution of sodium bicarbonate is commonly employed to neutralize and remove any residual acidic impurities. orgsyn.org This is followed by washing with water to remove any remaining inorganic salts.

After the washing steps, the organic solution is dried to remove any dissolved water. This is typically achieved by stirring the solution with an anhydrous drying agent, such as anhydrous sodium sulfate. orgsyn.org Once the solution is dry, the drying agent is removed by filtration. The final step is the removal of the solvent, usually by evaporation under reduced pressure, to yield the crude this compound. The purity of the final product can be assessed by various analytical methods, and if necessary, further purification techniques such as recrystallization or column chromatography can be employed.

Preparation from Sulfonyl Hydrazides via Diazotization

An alternative, though less common, conventional route to sulfonyl azides involves the diazotization of sulfonyl hydrazides. researchgate.netorgsyn.org This method proceeds by reacting the corresponding 2-naphthalenesulfonyl hydrazide with a diazotizing agent, such as a source of the nitrosonium ion (NO⁺).

The synthesis begins with the preparation of 2-naphthalenesulfonyl hydrazide, which can be formed from the reaction of 2-naphthalenesulfonyl chloride with hydrazine. The resulting sulfonyl hydrazide is then treated with a reagent like nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium intermediate, which subsequently converts to the sulfonyl azide. While effective, this method can be less direct than the sulfonyl chloride route due to the extra step required to prepare the sulfonyl hydrazide starting material. researchgate.net

Advanced and Green Synthesis Approaches

In response to the growing need for more efficient, safer, and environmentally benign chemical processes, advanced synthetic methods for preparing this compound have been developed. These approaches often involve one-pot procedures that minimize waste and reduce reaction times.

Direct Synthesis from Sulfonic Acids Utilizing PPh₃/TCCA/NaN₃ System

A significant advancement is the direct, one-pot synthesis of sulfonyl azides from their corresponding sulfonic acids. researchgate.net This method bypasses the need to first convert the sulfonic acid to a sulfonyl chloride, which is often an unstable and hydrolytically sensitive intermediate. researchgate.net The reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃), trichloroisocyanuric acid (TCCA), and sodium azide (NaN₃) in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature. researchgate.net

In this process, the sulfonic acid is activated by the PPh₃/TCCA system, which facilitates the subsequent reaction with sodium azide. The procedure is notable for its mild reaction conditions, high yields, and short reaction times. researchgate.net For the synthesis of this compound, this method has been shown to be highly effective. researchgate.net

The table below summarizes the specific findings for the synthesis of this compound using this advanced one-pot methodology. researchgate.net

| Reactant | Reagent System | Solvent | Time (min) | Yield (%) |

| 2-Naphthalenesulfonic acid | PPh₃/TCCA/NaN₃ | THF | 5 | 96 |

This direct conversion represents a more "green" approach as it streamlines the synthetic sequence and operates under ambient conditions, making it a valuable addition to the synthetic chemist's toolkit. researchgate.net

Continuous Flow Synthesis Protocols for Scalable Production

While a specific, published continuous flow protocol for this compound is not available, a feasible and scalable synthesis can be designed based on analogous transformations. The most common laboratory synthesis of sulfonyl azides involves the reaction of the corresponding sulfonyl chloride with an azide source, typically sodium azide. A batch synthesis for this compound has been reported, reacting 2-naphthalenesulfonyl chloride with sodium azide in a suitable solvent. researchgate.net

Adapting this to a continuous flow process would likely involve the use of a packed-bed reactor containing an azide resin. This approach has been successfully demonstrated for the synthesis of tosyl azide. nih.gov In such a setup, a solution of 2-naphthalenesulfonyl chloride in an appropriate organic solvent, such as acetonitrile, would be continuously passed through a column packed with a solid-supported azide reagent, like an azide-functionalized ion-exchange resin (e.g., Amberlite® IRA-400 azide resin). nih.govcam.ac.uk

The use of a packed-bed reactor offers several advantages for scalability. It simplifies the purification process as the excess azide source is immobilized, preventing contamination of the product stream. The reaction can be precisely controlled by adjusting the flow rate of the substrate solution, which in turn determines the residence time within the reactor. For scalable production, multiple packed-bed reactors could be operated in parallel, or larger, custom-designed columns could be employed.

Detailed Research Findings:

Research on the continuous flow synthesis of analogous sulfonyl azides has highlighted several key findings that would be relevant to the production of this compound:

Enhanced Safety: Continuous flow systems minimize the accumulation of hazardous sulfonyl azides by maintaining a small reactor volume and ensuring that the product is generated and immediately moved to the next stage of a process or collected. cam.ac.uk This is a significant improvement over batch processes where large quantities of the energetic compound may be present.

Improved Yield and Purity: The precise control over stoichiometry and temperature in a flow reactor can lead to higher yields and purities compared to batch methods. In-line purification techniques can also be integrated into the flow system. cam.ac.uk

Scalability: Continuous flow processes are readily scalable by either extending the operation time ("scaling out") or by increasing the reactor size and flow rate ("scaling up"). Automated continuous manufacturing systems for related compounds, such as aryl sulfonyl chlorides, have demonstrated the potential for producing multi-hundred-gram quantities. mdpi.com

Hypothetical Continuous Flow Synthesis Parameters for this compound:

Based on the data for analogous reactions, a hypothetical data table for the continuous flow synthesis of this compound can be constructed to illustrate the potential process parameters.

| Parameter | Value | Reference/Justification |

|---|---|---|

| Starting Material | 2-Naphthalenesulfonyl chloride | Analogous to batch synthesis researchgate.net |

| Azide Source | Solid-supported azide resin (e.g., Amberlite® IRA-400) | Proven for continuous flow azide synthesis cam.ac.uk |

| Solvent | Acetonitrile | Common solvent for sulfonyl azide synthesis nih.gov |

| Reactor Type | Packed-bed column | Standard for solid-supported reagents in flow nih.gov |

| Temperature | Room Temperature | Azidation is typically efficient at ambient temperatures nih.gov |

| Flow Rate | 1 - 5 mL/min | Typical range for laboratory-scale flow reactors |

| Residence Time | 5 - 20 min | Adjustable by altering flow rate and reactor volume |

| Pressure | Slightly above atmospheric | To maintain consistent flow |

| Expected Yield | >90% | Based on high efficiencies of similar flow reactions nih.gov |

This table represents a starting point for the development of a robust and scalable continuous flow synthesis of this compound. Optimization of these parameters through experimental studies would be necessary to achieve maximum efficiency and throughput.

Reactivity and Fundamental Reaction Mechanisms

Diazo Transfer Reactions Mediated by 2-Naphthalenesulfonyl Azide (B81097)

Diazo transfer reactions are a cornerstone of synthetic chemistry for the introduction of a diazo group (-N₂) onto a substrate. This transformation is widely used for preparing α-diazocarbonyl compounds, which are valuable precursors for various molecular architectures. 2-Naphthalenesulfonyl azide serves as an effective diazo transfer reagent in these processes.

The synthesis of α-diazocarbonyl compounds via diazo transfer typically involves the reaction of a sulfonyl azide with a substrate containing an active methylene (B1212753) group, such as a β-dicarbonyl compound. In this base-promoted reaction, the substrate is deprotonated to form a nucleophilic enolate, which then attacks the terminal nitrogen atom of the this compound. Subsequent fragmentation of the resulting intermediate yields the α-diazocarbonyl product and the corresponding sulfonamide byproduct. This method, often referred to as the Regitz diazo transfer, is a highly efficient strategy for producing these versatile synthetic intermediates.

While specific 15N NMR studies on this compound were not found in the reviewed literature, extensive mechanistic investigations on analogous sulfonyl azides, such as imidazole-1-sulfonyl azide, provide a widely accepted pathway for the diazo transfer reaction. These studies have been crucial in elucidating the sequence of events at a molecular level.

The proposed mechanism suggests that the reaction is initiated by the nucleophilic attack of a primary amine or an enolate on the terminal nitrogen (the γ-nitrogen) of the sulfonyl azide. This attack forms a transient triazene (B1217601) intermediate. This intermediate is unstable and subsequently fragments, leading to the transfer of the two terminal nitrogen atoms from the sulfonyl azide to the substrate, thereby forming the new azide or diazo compound. The sulfonamide is released as a byproduct. 15N NMR labeling experiments have been instrumental in confirming that it is indeed the two terminal nitrogens of the sulfonyl azide that are transferred, retaining the nitrogen atom of the original substrate. This mechanistic understanding is considered general for the class of sulfonyl azide reagents, including this compound.

The choice of a sulfonyl azide reagent can significantly impact the efficiency, safety, and purification of a diazo transfer reaction. This compound is one of several available reagents, each with distinct advantages and disadvantages. A comparative analysis highlights its position among other commonly used sulfonyl azides. For instance, p-naphthalenesulfonyl azide, a closely related isomer, has been noted for its effectiveness in diazo transfer reactions involving fairly non-polar compounds.

Other reagents like methanesulfonyl azide (MsN₃) are known for high reactivity, but this is coupled with significant hazards, including high shock sensitivity and a large specific heat of decomposition. Its primary advantage lies in the ease of removal of the water-soluble methanesulfonamide (B31651) byproduct. Conversely, p-toluenesulfonyl azide (TsN₃) is a standard, widely used reagent, but the removal of its byproduct, p-toluenesulfonamide, can be challenging. To address safety concerns, polymer-supported reagents like polystyrene-supported benzenesulfonyl azide have been developed, offering improved safety characteristics for laboratory use.

Table 1: Comparison of Common Sulfonyl Azide Reagents

| Reagent | Key Characteristics | By-product Removal | Safety Profile |

|---|---|---|---|

| This compound | Effective for diazo transfer, particularly with non-polar substrates. | Moderately difficult; requires chromatography or extraction. | Standard precautions for azides required. |

| p-Toluenesulfonyl Azide (TsN₃) | Widely used standard reagent. | Can be difficult to separate from the product. | Potentially explosive; handle with care. |

| Methanesulfonyl Azide (MsN₃) | Highly reactive and efficient. | Easy; byproduct is water-soluble. | Highly hazardous and shock-sensitive. |

| Polystyrene-Supported Benzenesulfonyl Azide | Solid-phase reagent. | Simple filtration. | Improved process safety. |

| Imidazole-1-sulfonyl Azide Salts | Crystalline, stable, and efficient. | Water-soluble byproducts allow for easy removal. | Considered to have good impact stability. nih.gov |

Diazonaphthoquinones are important compounds, notably used as photoresist materials in the electronics industry. One of the most direct synthetic routes to these compounds is the diazo-transfer reaction to naphthols. While this transformation is well-established, the choice of reagent is critical for achieving high yields. Although the use of this compound for this specific application is not extensively documented in the surveyed literature, the general reaction provides important context. Research in this area has shown that reagents like 2-azido-1,3-dimethylimidazolinium chloride (ADMC) are highly effective for the diazo-transfer reaction to various naphthols, producing the corresponding diazonaphthoquinones in good yields. clockss.orgresearchgate.net This method has proven superior to older techniques that often suffered from low yields. clockss.org The reaction involves the attack of a naphtholate anion on the diazo-transfer reagent to selectively introduce the diazo group. clockss.org

N-H Insertion and Amidation Reactions

Beyond diazo transfer, this compound is also employed as a nitrogen source in transition metal-catalyzed reactions, such as C-H amidation, which allows for the direct formation of C-N bonds.

Recent research has demonstrated the utility of this compound in iridium(III)-catalyzed C-H amidation reactions. Specifically, a mild and regioselective amidation of cyclic N-sulfonyl ketimines has been developed using a Cp*Ir(III) catalyst. In this process, this compound serves as an efficient amidation agent, reacting with the ketimine substrate to furnish the corresponding aminosultam product in high yield. clockss.org

The proposed mechanism for this transformation involves the coordination of the iridium catalyst to the substrate, followed by C-H activation to form an iridacycle intermediate. This intermediate then interacts with the this compound, leading to the migratory insertion of an imido group into the iridium-carbon bond and the expulsion of dinitrogen (N₂). The final step is protodemetallation, which releases the amidated product and regenerates the active iridium catalyst, allowing the cycle to continue. clockss.org This method provides an efficient pathway to biologically relevant aminosultam compounds.

Radical Amination Pathways

Sulfonyl azides, including this compound, can serve as effective nitrogen sources in radical amination reactions, providing a powerful method for C-N bond formation under mild conditions. researchgate.net These reactions typically proceed through a stepwise radical pathway. nih.gov The process can be initiated by metalloradical activation of the sulfonyl azide, generating an aminyl radical intermediate. nih.gov This electrophilic sulfonamidyl radical can then undergo hydrogen atom transfer or add to an olefin. researchgate.net In the context of C-H amination, the generated aminyl radical abstracts a hydrogen atom from a C-H bond, followed by a radical substitution step to form the new C-N bond. nih.gov This pathway is fundamentally different from mechanisms involving metallonitrene insertion. nih.gov The radical nature of these transformations makes them tolerant of a wide array of functional groups and a convenient alternative for constructing C-N bonds, especially for tertiary carbons where nucleophilic substitution is often challenging. researchgate.net

Cycloaddition Reactions

Cycloaddition reactions, particularly those involving the azide functional group, are cornerstone transformations in modern organic synthesis. This compound is a versatile reactant in these processes, most notably in the azide-alkyne cycloadditions that form the basis of "click chemistry."

Azide-Alkyne Cycloadditions (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole ring is a highly reliable and versatile reaction. wikipedia.orgorganic-chemistry.org While the thermal reaction often requires high temperatures and yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), the development of metal-catalyzed variants has revolutionized its application, earning it the "click chemistry" moniker for its efficiency, specificity, and broad applicability. wikipedia.orgwikipedia.org These catalyzed reactions proceed under mild, often aqueous conditions, and provide excellent control over regioselectivity. organic-chemistry.orginterchim.fr

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, exclusively producing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes. wikipedia.orgwikipedia.org The reaction is dramatically accelerated compared to its uncatalyzed thermal counterpart. organic-chemistry.org The mechanism is not a concerted cycloaddition but a stepwise process involving copper acetylide intermediates. wikipedia.orgnih.gov The catalytic cycle begins with the formation of a copper(I) acetylide from the terminal alkyne. nih.gov The azide then coordinates to the copper center, followed by cyclization and subsequent protonolysis to yield the 1,4-triazole product and regenerate the copper(I) catalyst. wikipedia.org

Sulfonyl azides, such as this compound, readily participate in CuAAC reactions. nih.gov However, the reaction conditions must be carefully controlled, as the resulting N-sulfonyltriazole can be unstable under certain catalytic systems, potentially leading to amide derivatives via ketenimine intermediates. nih.gov The use of specific ligands, such as prolinamide, in aqueous media can stabilize the 5-cuprated triazole intermediate, preventing fragmentation and selectively generating the desired N-sulfonyltriazoles in high yields. nih.gov

Table 1: Examples of Copper(I)-Catalyzed Cycloaddition with Sulfonyl Azides

| Sulfonyl Azide | Alkyne | Catalyst System | Product Yield | Reference |

| Naphthalene (B1677914) sulfonyl azide | Phenylacetylene | 5 mol% CuI, 10 mol% Prolinamide ligand, in water | Good Yield | nih.gov |

| N,N-dimethylsulfamoyl azide | Various aryl alkynes | 5 mol% CuI, 10 mol% Prolinamide ligand, in water | High Yields | nih.gov |

| Piperidine sulfamoyl azide | Phenylacetylene | 5 mol% CuI, 10 mol% Prolinamide ligand, in water | High Yield | nih.gov |

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to 1,5-disubstituted 1,2,3-triazoles from terminal alkynes. organic-chemistry.orgnih.gov Unlike CuAAC, RuAAC is also effective for internal alkynes, leading to fully substituted triazoles. organic-chemistry.orgnih.gov The most effective catalysts are typically pentamethylcyclopentadienyl ruthenium chloride complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. organic-chemistry.orgnih.govresearchgate.net

The proposed mechanism for RuAAC differs significantly from that of CuAAC and does not involve a discrete metal acetylide intermediate. wikipedia.orgnih.gov Instead, it is believed to proceed via the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.govresearchgate.net This is followed by a rate-determining reductive elimination step that forms the triazole product and regenerates the active ruthenium catalyst. organic-chemistry.orgnih.gov Density Functional Theory (DFT) calculations support this mechanistic pathway. organic-chemistry.orgnih.gov This process demonstrates excellent functional group tolerance and broadens the scope of accessible triazole structures for applications in various fields. organic-chemistry.orgresearchgate.net

Table 2: Comparison of CuAAC and RuAAC Reactions

| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Regioselectivity | 1,4-disubstituted triazoles | 1,5-disubstituted triazoles |

| Alkyne Substrates | Terminal alkynes only | Terminal and internal alkynes |

| Proposed Intermediate | Copper acetylide | Six-membered ruthenacycle |

| Typical Catalyst | Cu(I) salts (e.g., CuI, CuSO₄/ascorbate) | [Cp*RuCl] complexes |

| References | wikipedia.orgnih.gov | organic-chemistry.orgnih.gov |

Formal (4+2)-Cycloaddition Reactions in Complex Molecule Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. researchgate.netraineslab.comnih.gov In this reaction, a conjugated diene reacts with a dienophile. While alkenes and alkynes are the most common dienophiles, hetero-dienophiles containing nitrogen-nitrogen double bonds can also participate in what are known as aza-Diels-Alder reactions.

In principle, an azide could act as a dienophile. However, the participation of sulfonyl azides like this compound as the 2π component in formal [4+2] cycloadditions is not a commonly reported transformation for the synthesis of complex molecules. The dearomative [4+2] cycloaddition of naphthalenes, for instance, typically involves reaction with vinyl benzenes or other activated dienophiles under thermal or photochemical conditions, leading to bicyclo[2.2.2]octa-2,5-diene scaffolds. openaccesspub.orgmdpi.comsemanticscholar.org There is a lack of specific literature examples demonstrating the utility of this compound in this capacity.

Other Key Transformations

Beyond cycloadditions, this compound is a valuable reagent in other important organic transformations, primarily as a source of a sulfonylnitrene or for direct azido (B1232118) group transfer.

Hydroazidation of Olefins

Hydroazidation of olefins, the addition of H-N3 across a double bond, is a direct method for the synthesis of alkyl azides. While direct use of hydrazoic acid has its limitations, sulfonyl azides can serve as a source for the azido group in the presence of a suitable hydrogen donor. Photocatalytic methods have been developed for the anti-Markovnikov hydroazidation of alkenes, showcasing the utility of this transformation. These reactions often proceed through a radical mechanism.

Aziridination of Olefins

The reaction of sulfonyl azides with olefins to form N-sulfonylated aziridines is a well-established transformation, often catalyzed by transition metals. This reaction is believed to proceed via the in-situ formation of a sulfonylnitrene or a related metal-nitrenoid species, which then adds across the double bond of the olefin.

Recent advancements have demonstrated that photocatalysis can also mediate the aziridination of unactivated alkenes using sulfonyl azides. nih.gov Mechanistic studies suggest that these reactions can proceed through a nitrene radical anion intermediate. The efficiency of the reaction is influenced by the electronic properties of the sulfonyl azide, with electron-withdrawing groups generally favoring the transformation. nih.gov This suggests that this compound would be a competent reagent for such reactions.

| Catalyst/Method | Alkene Type | General Observations |

| Rhodium(II) complexes | Various | Effective for a broad range of olefins. |

| Copper complexes | Various | Widely used, mechanism can involve nitrenoid species. |

| Iron complexes | Styrenes, aliphatic alkenes | Can achieve high yields with both electron-rich and electron-poor olefins. |

| Photocatalysis | Unactivated alkenes | Proceeds via nitrene radical anions; favored by electron-withdrawing sulfonyl groups. nih.gov |

Formation of Methylidynetrisphosphonates

The formation of compounds containing a diazo group adjacent to a phosphonate, known as diazophosphonates, can be achieved through a diazo-transfer reaction. nih.gov This reaction involves the transfer of a diazo group from a donor, typically a sulfonyl azide, to a CH-acidic compound. For the synthesis of diazophosphonates, a benzylphosphonate can be deprotonated with a base to form a carbanion, which then reacts with a sulfonyl azide like tosyl azide to yield the corresponding α-aryl-α-diazophosphonate. nih.gov

While not the direct synthesis of a methylidynetrisphosphonate, this illustrates the key diazo-transfer step. A similar reaction involving a suitable tris(phosphonomethyl)methane precursor with this compound could potentially lead to the desired methylidynetrisphosphonate, though specific literature for this transformation is not available.

Metal-Catalyzed Coupling Reactions Involving Sulfonyl Azides

Sulfonyl azides are versatile partners in a range of metal-catalyzed coupling reactions. These reactions often proceed through the formation of a metal-nitrenoid or by other pathways that activate the azide for coupling.

One documented example specifically involving this compound is an iridium-catalyzed tandem reaction with lactams. In this process, the lactam is first reduced to a cyclic enamine, which then undergoes a regioselective [3+2] cycloaddition with this compound. The resulting intermediate rearranges to form a cyclic amidine with the expulsion of dinitrogen. This reaction tolerates the steric bulk of the naphthalenesulfonyl group, affording the product in good yield.

Other metal-catalyzed couplings with sulfonyl azides include:

Copper-Catalyzed Reactions: Copper catalysts are widely used to promote the reaction of sulfonyl azides with terminal alkynes. Depending on the reaction conditions and the presence of other nucleophiles, these reactions can lead to N-sulfonyl-1,2,3-triazoles, N-sulfonyl amidines, or other nitrogen-containing heterocycles.

Palladium-Catalyzed Reactions: Palladium catalysts can mediate the cross-coupling of sulfonyl azides with various partners. For instance, the coupling of azides with isocyanides provides a route to unsymmetrical carbodiimides. mdpi.com

| Metal Catalyst | Coupling Partner(s) | Product Type |

| Iridium | Lactams (via enamines) | Cyclic Amidines |

| Copper | Alkynes, Amines/Hydrazines | N-Sulfonyl Amidines |

| Copper | Alkynes | N-Sulfonyl-1,2,3-triazoles |

| Palladium | Isocyanides | Carbodiimides mdpi.com |

Applications in Advanced Organic Synthesis

Role as a Protecting Group in Amine Synthesis

The protection of amine functionalities is a cornerstone of organic synthesis, preventing unwanted side reactions during subsequent chemical transformations. The 2-naphthalenesulfonyl group has emerged as a valuable tool for this purpose, offering a viable alternative to the more traditional tosyl group.

Utilization of the 2-Naphthalenesulfonyl Group as a Tosyl Substitute for Amino Protection

The 2-naphthalenesulfonyl group, introduced via the corresponding sulfonyl chloride or azide (B81097), serves as an effective protecting group for primary and secondary amines. Similar to the well-established tosyl group, it forms a stable sulfonamide linkage that is resistant to a wide range of reaction conditions. However, a key advantage of the 2-naphthalenesulfonyl group lies in its electrochemical properties. Cyclic voltammetry studies have revealed that naphthalenesulfonyl derivatives have less negative activation potentials compared to their tosyl counterparts, indicating they are more susceptible to reductive cleavage. rsc.org This difference in reactivity allows for selective deprotection, a valuable feature in complex syntheses where multiple protecting groups are employed. For instance, the 2-naphthalenesulfonyl group can be selectively cleaved in the presence of a tosyl group, enabling orthogonal protection strategies. rsc.org

Reductive Cleavage Methodologies for Deprotection

A significant advantage of the 2-naphthalenesulfonyl protecting group is the variety of mild reductive methods available for its removal. These methods offer an alternative to the often harsh acidic or oxidative conditions required for the cleavage of other protecting groups. The increased lability of the naphthalenesulfonyl group under reductive conditions is attributed to the extended aromatic system of the naphthalene (B1677914) ring, which can better stabilize the radical anion intermediate formed during the reduction process.

Commonly employed reductive cleavage methods include the use of dissolving metals, such as magnesium in methanol (B129727) (Mg/MeOH) and aluminum amalgam (Al(Hg)). rsc.org Sodium amalgam and sodium naphthalenide have also been reported for the cleavage of sulfonamides. researchwithrutgers.comstrath.ac.uk These reagents provide a source of electrons to cleave the robust sulfur-nitrogen bond of the sulfonamide, liberating the free amine. The choice of reagent can be tailored based on the presence of other functional groups within the molecule to ensure chemoselectivity.

| Reductive Agent | Typical Reaction Conditions | Substrate Scope | Reference |

| Magnesium in Methanol (Mg/MeOH) | Reflux | Broad, effective for various sulfonamides | rsc.org |

| Aluminum Amalgam (Al(Hg)) | Room Temperature | Effective for arenesulfonyl derivatives | rsc.org |

| Sodium Amalgam (Na/Hg) | Not specified | General for sulfonamide cleavage | strath.ac.uk |

| Sodium Naphthalenide | Not specified | General for sulfonamide cleavage | researchwithrutgers.com |

Application in the Stepwise Synthesis of Secondary Amines

The 2-naphthalenesulfonyl group facilitates a controlled, stepwise approach to the synthesis of unsymmetrical secondary amines. This strategy involves the initial protection of a primary amine with 2-naphthalenesulfonyl chloride to form a stable sulfonamide. orgsyn.orgresearchgate.net The resulting N-monosubstituted sulfonamide is sufficiently acidic to be deprotonated by a suitable base, forming a nucleophilic amide anion. This anion can then undergo selective alkylation with an alkyl halide. libretexts.org Subsequent reductive cleavage of the 2-naphthalenesulfonyl group, as described in the previous section, yields the desired secondary amine. This stepwise process offers precise control over the introduction of two different alkyl groups onto the nitrogen atom, avoiding the over-alkylation that can be problematic in direct alkylation of primary amines.

Synthesis of Nitrogen-Containing Heterocycles and Complex Scaffolds

Beyond its role as a protecting group, 2-naphthalenesulfonyl azide is a valuable precursor for the synthesis of various nitrogen-containing heterocycles and complex molecular architectures. Its ability to participate in cycloaddition reactions and to generate reactive intermediates makes it a powerful tool for constructing intricate ring systems.

Preparation of Sulfonyl Formamidines

N-sulfonyl formamidines are an important class of compounds with applications in medicinal chemistry and as synthetic intermediates. nih.gov this compound can be utilized in their synthesis through several methodologies. One approach involves the reaction of the sulfonyl azide with an amine and a terminal ynone in a catalyst-free and solvent-free system. rsc.orgnih.gov In this reaction, the terminal ynone serves as a one-carbon source for the formamidine (B1211174) backbone.

Another strategy involves the transition metal-catalyzed reaction of sulfonyl azides with isocyanides. researchgate.net This reaction is believed to proceed through a nitrene transfer process, leading to the formation of a carbodiimide (B86325) intermediate, which can then be trapped by an amine or other nucleophile to generate the formamidine. While specific examples detailing the use of this compound in this context are not prevalent in the literature, the general reactivity of sulfonyl azides suggests its applicability.

A copper-catalyzed three-component reaction of a sulfonyl azide, a terminal alkyne, and an amine also provides an efficient route to N-sulfonyl amidines. nih.gov This method proceeds through a ketenimine intermediate.

| Reactants | Catalyst/Conditions | Product | Reference |

| Amine, Sulfonyl Azide, Terminal Ynone | Catalyst-free, Solvent-free | N-Sulfonyl Formamidine | nih.gov |

| Sulfonyl Azide, Isocyanide | Transition Metal Catalyst | N-Sulfonyl Formamidine | researchgate.net |

| Sulfonyl Azide, Terminal Alkyne, Amine | Copper Catalyst | N-Sulfonyl Amidine | nih.gov |

Construction of Furan (B31954) Derivatives via Keto Carbenoid Intermediates

While not a direct application of this compound itself, the chemistry of related sulfonyl derivatives provides a strong basis for its potential use in the synthesis of furan derivatives through the generation of keto carbenoid intermediates. The reaction of α-diazocarbonyl compounds with acetylenes, catalyzed by transition metals such as rhodium(II) acetate, is a known method for furan synthesis. emory.edu

A related approach involves the use of N-tosylhydrazones, which can be derived from ketones and tosylhydrazine. nih.gov In the presence of a base, N-tosylhydrazones decompose to form diazo compounds, which can then be intercepted by a metal catalyst to generate a carbenoid species. This carbenoid can then react with a suitable coupling partner, such as a ketone, to form a furan ring. It is plausible that this compound could participate in analogous transformations, potentially reacting with a ketone enolate to form an intermediate that, upon extrusion of dinitrogen and rearrangement, would generate a keto carbenoid. This reactive intermediate could then undergo cyclization to afford a furan derivative. Copper-catalyzed reactions of sulfonyl azides have also been shown to lead to carbene-like intermediates that can participate in the synthesis of heterocycles. organic-chemistry.orghud.ac.ukrsc.org

Derivatization Strategies in Chemical Biology and Analytical Chemistry

The naphthalenesulfonyl group is a valuable moiety for derivatization due to its chemical stability and distinct spectrometric properties. This compound provides a reactive handle for introducing this group onto other molecules, enabling a range of applications in bioconjugation and analytical chemistry.

Bioconjugation techniques aim to covalently link molecules to biomacromolecules, such as proteins or lipids, for various applications in diagnostics and therapeutics. The azide group of this compound makes it an ideal reagent for modern bioconjugation reactions, most notably "click chemistry."

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are cornerstone click reactions that form a stable triazole linkage between an azide and an alkyne. semanticscholar.org These reactions are bio-orthogonal, meaning they proceed with high efficiency in complex biological media without interfering with native biochemical processes. nih.gov In this context, this compound can be used to modify alkyne-functionalized biomolecules or surfaces.

A key application is the surface modification of liposomes, which are lipid vesicles used as drug delivery vehicles. mdpi.com By incorporating lipids with a terminal alkyne group into the liposome (B1194612) bilayer, this compound can be "clicked" onto the surface. This strategy allows for the convenient attachment of the naphthalene moiety, which can alter the physicochemical properties of the liposome or serve as a fluorescent tag for imaging. This post-synthesis modification approach is highly versatile for creating functionalized liposomal drug delivery systems. scilit.comnih.gov

Furthermore, sulfonyl azides are known to participate in "sulfo-click" reactions, where they react with thio acids to form an amide bond, presenting another efficient bioconjugation pathway.

In analytical chemistry, derivatization is the process of chemically modifying an analyte to make it suitable for a specific analytical technique, such as chromatography or mass spectrometry. rsc.org This is often necessary when the original analyte lacks a feature required for detection, such as a chromophore for UV-visible spectroscopy or a fluorophore for fluorescence detection.

The analogous compound, 2-naphthalenesulfonyl chloride (NSCl), is widely used as a pre-column derivatizing agent in High-Performance Liquid Chromatography (HPLC). acs.org It reacts with primary and secondary amines in molecules that lack a native chromophore, such as the antibiotic spectinomycin, attaching the strongly UV-absorbing and fluorescent naphthalene group. acs.org This allows for the sensitive detection and quantification of the analyte. Mass spectrometric data confirms that the derivatization occurs at the amine functional groups of the analyte. acs.org

While 2-naphthalenesulfonyl chloride is the established reagent for direct amination, this compound holds significant potential for use in modern, multi-step derivatization schemes based on click chemistry. An analyte could first be functionalized with an alkyne group, followed by a highly selective CuAAC or SPAAC reaction with this compound. This would covalently attach the naphthalene sulfonyl tag, rendering the analyte detectable by spectrometric methods. This approach offers the benefit of the high selectivity and mild reaction conditions characteristic of click chemistry, making it a potentially powerful strategy for the analysis of complex biological samples.

Table 2: Comparison of Derivatization Approaches

| Derivatizing Agent | Reaction Partner | Chemistry | Primary Application |

| 2-Naphthalenesulfonyl Chloride | Primary/Secondary Amines | Nucleophilic Acyl Substitution | Direct derivatization for HPLC-UV/Fluorescence. acs.org |

| This compound | Terminal Alkynes | Azide-Alkyne Cycloaddition ("Click" Chemistry) | Potential for indirect, two-step derivatization for various spectrometric analyses. |

Computational and Spectroscopic Characterization Studies

Quantum Chemical Calculations and Theoretical Modeling

Theoretical modeling, particularly through quantum chemical calculations, offers a powerful tool for investigating the molecular properties of 2-naphthalenesulfonyl azide (B81097) at an atomic level. These computational approaches can predict molecular geometries, electronic distributions, and reactivity, complementing experimental findings.

While specific conformational analysis studies on 2-naphthalenesulfonyl azide are not extensively documented in publicly available literature, significant insights can be drawn from computational studies on closely related 2-naphthalenesulfonyl derivatives, such as 2-naphthalenesulfonamide.

Research on 2-naphthalenesulfonamide, employing Density Functional Theory (DFT) with the B3LYP functional and Møller-Plesset perturbation theory (MP2), has revealed the conformational preferences of the sulfonyl group relative to the naphthalene (B1677914) moiety. These studies indicate that 2-naphthalenesulfonamide exists in two stable conformations, primarily differing in the orientation of the N-H and S=O bonds. The rotational barrier of the SO2NH2 group around the C-S bond is a key determinant of the conformational landscape.

For this compound, it is reasonable to extrapolate that similar conformational isomers exist, dictated by the rotation around the C-S bond. The orientation of the azide group (-N3) relative to the naphthalene ring will define the stable conformers. The bulky and electronically distinct azide group, compared to the amide group, would influence the rotational energy profile and the specific dihedral angles of the most stable conformations. Detailed quantum chemical calculations would be necessary to precisely determine the geometries and relative energies of these conformers for this compound.

Table 1: Comparison of Conformational Properties of 2-Naphthalenesulfonyl Derivatives

| Derivative | Computational Method | Number of Stable Conformers | Key Conformational Feature |

| 2-Naphthalenesulfonamide | DFT/B3LYP, MP2 | 2 | Orientation of N-H and S=O bonds |

| This compound | (Predicted) | Likely 2 or more | Orientation of the azide group relative to the naphthalene ring |

The electronic structure of this compound governs its reactivity. Computational studies on analogous aryl sulfonyl azides provide a framework for predicting the electronic and reactivity characteristics of the 2-naphthalene derivative. The sulfonyl group acts as a strong electron-withdrawing group, which influences the electron density distribution across the naphthalene ring and the azide moiety.

The reactivity of sulfonyl azides is often dominated by the azide group. Thermal or photochemical decomposition can lead to the formation of a highly reactive sulfonylnitrene intermediate, which can then undergo various reactions such as insertion and addition. The naphthalene ring, being an extended aromatic system, can modulate the reactivity of the azide and the resulting nitrene through resonance effects.

Computational models can predict key parameters related to reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a typical aryl sulfonyl azide, the HOMO is often localized on the aromatic ring, while the LUMO has significant contributions from the sulfonyl and azide groups. This suggests that the molecule is susceptible to nucleophilic attack at the sulfur atom and electrophilic attack on the naphthalene ring.

The regioselectivity of such reactions is determined by a combination of electronic and steric factors. Computational models, often based on DFT, can be used to calculate the activation energies for different reaction pathways, thereby predicting the most likely product. For instance, in reactions with phosphines, nucleophilic attack typically occurs at the terminal nitrogen of the azide, leading to the formation of an iminophosphorane. The regioselectivity of cycloaddition reactions, such as the [3+2] cycloaddition with alkynes, is also amenable to computational prediction by analyzing the energies of the transition states leading to different regioisomers.

Spectroscopic Investigations for Structural Elucidation (e.g., IR, NMR)

Spectroscopic techniques are indispensable for the structural characterization of this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide characteristic fingerprints of the molecule's functional groups and atomic connectivity.

Experimental studies have reported the synthesis and spectroscopic characterization of this compound. The key spectroscopic data are summarized below. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the key functional groups. A strong absorption band is observed in the region of 2124 cm⁻¹, which is indicative of the asymmetric stretching vibration of the azide (-N₃) group. The sulfonyl (-SO₂) group gives rise to two strong stretching vibrations, typically observed around 1352 cm⁻¹ (asymmetric) and 1130 cm⁻¹ (symmetric). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms on the naphthalene ring. The aromatic protons of the naphthalene moiety typically appear as a series of multiplets in the downfield region of the spectrum.

Table 2: Spectroscopic Data for this compound researchgate.net

| Spectroscopic Technique | Characteristic Peaks/Signals | Assignment |

| IR (KBr, cm⁻¹) | 2124 | Asymmetric stretch of azide group (-N₃) |

| 1352 | Asymmetric stretch of sulfonyl group (-SO₂) | |

| 1130 | Symmetric stretch of sulfonyl group (-SO₂) | |

| ¹H NMR (400 MHz, CDCl₃, ppm) | Multiplets in the aromatic region | Aromatic protons of the naphthalene ring |

Methodological Advancements and Future Research Directions

Development of Safer and More Efficient Diazo Transfer Reagents and Protocols

The primary concerns associated with the use of sulfonyl azides, including 2-naphthalenesulfonyl azide (B81097), are their potential for explosive decomposition. organic-chemistry.org This has spurred research into developing safer handling procedures and alternative reagents.

Continuous flow chemistry has emerged as a powerful technology to mitigate the risks associated with hazardous reactions. nih.gov The small reactor volumes and superior heat and mass transfer in flow systems significantly reduce the potential for thermal runaways, making the process inherently safer. researchgate.net The "on-demand" generation of reactive intermediates like diazo compounds in flow minimizes their accumulation and the associated risks. researchgate.net

The transition from traditional batch processing to continuous flow has demonstrated numerous advantages for diazo transfer reactions:

Enhanced Safety: The small reaction volumes inherent in flow reactors minimize the amount of hazardous material at any given time, significantly reducing the risk of an explosive event. researchgate.net

Improved Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and yields. acs.org

Scalability: Scaling up a reaction in a flow system is typically achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often simpler and safer than increasing the size of a batch reactor. researchgate.net

Integration of Steps: Flow chemistry enables the telescoping of multiple reaction steps, where the output of one reactor is directly fed into the next. nih.gov This avoids the isolation of potentially unstable intermediates.

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small reactor volumes and better heat dissipation. researchgate.net |

| Scalability | Scaling up can be challenging and may introduce new safety hazards. | Readily scalable by extending reaction time or parallelization. researchgate.net |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and stoichiometry. acs.org |

| Intermediate Isolation | Often requires isolation of potentially unstable intermediates. | Enables telescoping of reaction steps, avoiding isolation. nih.gov |

A significant breakthrough in the safe generation of diazo compounds has been the development of "Sulfonyl-Azide-Free" (SAFE) protocols. rsc.org These methods avoid the pre-synthesis and handling of potentially explosive sulfonyl azide reagents by generating the diazo transfer agent in situ.

The SAFE protocol typically involves the reaction of a sulfonyl chloride with an azide source, such as sodium azide, in the presence of the active methylene (B1212753) compound. organic-chemistry.org This approach has been successfully applied to a wide range of substrates. researchgate.netresearchgate.net A notable example is the use of m-carboxybenzenesulfonyl chloride and sodium azide in an aqueous medium. organic-chemistry.org

Key advantages of SAFE methods include:

Avoidance of Explosive Reagents: The primary benefit is the elimination of the need to synthesize, isolate, and store potentially hazardous sulfonyl azides. rsc.orgresearchgate.net

Operational Simplicity: These protocols are often straightforward to perform and can be carried out in standard laboratory glassware.

Broad Substrate Scope: SAFE methods have proven effective for the diazo transfer to a variety of active methylene compounds. researchgate.net

| Method | Description | Key Advantages |

| Traditional Diazo Transfer | Pre-synthesized sulfonyl azide is added to the active methylene compound. | Well-established with a broad range of known applications. |

| SAFE Protocol | The sulfonyl azide is generated in situ from a sulfonyl chloride and an azide source. organic-chemistry.org | Eliminates the need to handle explosive sulfonyl azides, enhancing safety. rsc.orgresearchgate.net |

Expanding the Scope of 2-Naphthalenesulfonyl Azide in Catalytic Transformations

Beyond its traditional role as a diazo transfer reagent, this compound and other sulfonyl azides are finding increasing use in a variety of catalytic transformations. The azide functional group is a versatile precursor for the formation of nitrenes, which can undergo a range of synthetically useful reactions.

Recent research has demonstrated the application of sulfonyl azides in:

C-H Amination: Transition metal catalysts, such as those based on rhodium and ruthenium, can activate sulfonyl azides for the insertion of a nitrene into C-H bonds, providing a direct route to sulfonamides.

Aziridination of Alkenes: The reaction of sulfonyl azides with alkenes in the presence of a suitable catalyst can afford aziridines, which are valuable building blocks in organic synthesis.

[3+2] Cycloadditions: Sulfonyl azides can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form 1,2,3-triazoles. nih.gov These heterocyclic compounds have a wide range of applications in medicinal chemistry and materials science.

The development of new catalytic systems with enhanced reactivity and selectivity is a key area of ongoing research. The bulky naphthalenyl group in this compound can potentially be exploited to influence the stereochemical outcome of these catalytic reactions.

Interdisciplinary Research Integrating this compound in Novel Material and Biological Applications

The unique reactivity of the azide group makes this compound a valuable tool in interdisciplinary research, particularly in the fields of materials science and chemical biology.

In Materials Science:

Polymer Modification: The azide group can be used to functionalize polymers through "click" chemistry reactions, such as the CuAAC. This allows for the precise tailoring of polymer properties for specific applications.

Surface Functionalization: Surfaces can be modified with molecules containing azide groups, which can then be used to attach other molecules or biomolecules.

Cross-linking Agents: The thermal or photochemical decomposition of sulfonyl azides to form reactive nitrenes can be utilized for the cross-linking of polymers, leading to materials with enhanced thermal and mechanical stability.

In Chemical Biology:

Bioconjugation: The azide group is a bioorthogonal handle that can be used to label biomolecules, such as proteins and nucleic acids, without interfering with their biological function. nih.gov This is crucial for studying biological processes in their native environment.

Photoaffinity Labeling: Photoreactive groups can be incorporated into molecules containing an azide, which can then be used to identify and study protein-ligand interactions.

Drug Discovery: The sulfonamide moiety is a common pharmacophore found in many therapeutic agents. The use of this compound in the synthesis of novel sulfonamide derivatives is a promising strategy for the discovery of new drug candidates. chemistryviews.org

The integration of this compound and related compounds into these diverse research areas highlights the versatility of this reagent and underscores the importance of continued research into its properties and applications.

Q & A

Q. What are the foundational methodologies for synthesizing aryl azides like 2-naphthalenesulfonyl azide?

Aryl azides are typically synthesized via nucleophilic substitution, where a sulfonyl chloride precursor reacts with sodium azide (NaN₃). For example, 2-chloro-N-phenylacetamide derivatives can be refluxed with NaN₃ in a toluene-water solvent system (8:2 ratio) for 5–7 hours, monitored by TLC (hexane:ethyl acetate, 9:1). Post-reaction, the product is isolated via crystallization (ethanol) or extraction (ethyl acetate) . Adapting this method requires optimizing solvent ratios, reaction time, and stoichiometry for this compound synthesis.

Q. How can researchers assess the purity and structural integrity of this compound?

Key methods include:

- TLC monitoring during synthesis to track reaction progress .

- Recrystallization (e.g., ethanol) to remove impurities .

- Spectroscopic analysis : IR spectroscopy for azide (-N₃) stretches (~2100 cm⁻¹) and NMR for aromatic/alkyl group verification. Purity can be quantified via HPLC with UV detection.

Q. What safety protocols are critical when handling this compound?

While specific data for this compound is limited, analogous sulfonic acid derivatives (e.g., β-naphthalenesulfonic acid) require:

- Avoiding skin/eye contact and inhalation.

- Using fume hoods and PPE (gloves, lab coats).

- Storing in airtight containers away from moisture due to potential hygroscopicity .

Advanced Research Questions

Q. How does this compound participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

CuAAC reactions rely on Cu(I) catalysts to form 1,4-disubstituted triazoles. For this compound, reaction efficiency depends on:

- Catalyst loading : 1–5 mol% Cu(I) salts (e.g., CuBr).

- Solvent polarity : Polar solvents (DMF, water) enhance reaction rates.

- Temperature : Room temperature or mild heating (40–60°C) . Challenges include competing side reactions (e.g., dimerization) under high azide concentrations, necessitating controlled stoichiometry.

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies between X-ray crystallography and NMR data (e.g., regioselectivity in triazole products) require:

Q. What strategies optimize the regioselectivity of this compound in heterocyclic syntheses?

Regioselectivity in triazole formation is influenced by:

- Substrate electronics : Electron-withdrawing groups (e.g., sulfonyl) direct cycloaddition to specific positions.

- Catalyst choice : Cu(I) vs Ru(II) catalysts yield 1,4- or 1,5-triazoles, respectively.

- Solvent effects : Aprotic solvents (e.g., THF) favor kinetic control, while protic solvents (e.g., water) may alter transition states .

Q. How should researchers handle large datasets from azide reactivity studies?

Follow structured data presentation guidelines:

- Raw data : Include in appendices (e.g., TLC plates, HPLC chromatograms).

- Processed data : Summarize key results (yields, spectral peaks) in tables/figures.

- Uncertainty analysis : Report standard deviations for replicates and instrument error margins (e.g., ±0.1% for HPLC) .

Methodological and Analytical Considerations

Q. What are the best practices for troubleshooting low yields in this compound syntheses?

- Stepwise analysis : Check NaN₃ purity, moisture content (azides are moisture-sensitive), and reaction progress via TLC.

- Solvent optimization : Test alternative solvents (e.g., DMF for polar intermediates).

- Catalyst screening : Explore phase-transfer catalysts (e.g., TBAB) to enhance NaN₃ reactivity in biphasic systems .

Q. How can computational methods enhance the design of this compound-based probes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.